2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
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Overview
Description
2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is a complex organophosphorus compound It features a unique structure with two dioxaphosphinan rings, each containing a phosphorus atom bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phosphorus atoms are further oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the phosphorus-oxygen bonds to phosphorus-hydrogen bonds.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acids, while reduction could produce phosphines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry
Industrially, the compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for incorporation into polymer matrices to enhance their properties.
Mechanism of Action
The mechanism by which 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one exerts its effects involves the interaction of its phosphorus atoms with target molecules. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction often involves the formation of a stable phosphorus-oxygen or phosphorus-nitrogen bond, disrupting the normal function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar dioxaphosphinan ring structure but with a chlorine substituent.
5,5-Dimethyl-2-oxo-1,3,2-dioxaphosphorinane: Lacks the additional dioxaphosphinan ring present in the target compound.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of the target compound, featuring a simpler structure.
Uniqueness
The uniqueness of 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one lies in its dual dioxaphosphinan rings, which confer distinct chemical properties and reactivity. This structure allows for versatile applications in various fields, distinguishing it from simpler organophosphorus compounds.
Properties
IUPAC Name |
2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6P2/c1-10(2)5-14-18(12,15-6-10)9-19(13)16-7-11(3,4)8-17-19/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDXNPCMKYRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)CP2(=O)OCC(CO2)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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